6-Methoxy-5-(trifluoromethyl)pyridin-2-amine
CAS No.: 405160-57-8
Cat. No.: VC7916163
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 405160-57-8 |
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Molecular Formula | C7H7F3N2O |
Molecular Weight | 192.14 g/mol |
IUPAC Name | 6-methoxy-5-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C7H7F3N2O/c1-13-6-4(7(8,9)10)2-3-5(11)12-6/h2-3H,1H3,(H2,11,12) |
Standard InChI Key | SUWNZMZAATXWIB-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=N1)N)C(F)(F)F |
Canonical SMILES | COC1=C(C=CC(=N1)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The pyridine ring in 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine adopts a planar configuration, with substituents influencing its electronic and steric profiles:
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Trifluoromethyl (-CF): Electron-withdrawing nature reduces electron density at the 5th position, directing electrophilic attacks to other ring positions.
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Methoxy (-OCH): Electron-donating via resonance increases electron density at the 6th position, enhancing susceptibility to electrophilic substitution.
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Amine (-NH): Provides a nucleophilic site for further functionalization, such as acylation or alkylation.
Physical Properties
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 192.14 g/mol |
Appearance | White to off-white crystalline solid |
Melting Point | 98–102°C (estimated) |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step functionalization of pyridine precursors. A representative pathway includes:
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Starting Material: 5-Trifluoromethylpyridin-2-amine.
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Methoxy Group Introduction:
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Reagents: Sodium methoxide (NaOCH), methyl iodide (CHI).
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Conditions: Anhydrous DMF, 60°C, 12 hours.
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Mechanism: Nucleophilic aromatic substitution (SNAr) at the 6th position.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield and purity. Key parameters include:
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Temperature Control: 50–70°C to prevent decomposition.
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Catalyst: Palladium-based catalysts for coupling reactions.
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Workflow: Automated systems for reagent addition and in-line NMR monitoring.
Reactivity and Functionalization
Oxidation
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Reagents: in acidic media.
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Product: Pyridine N-oxide derivatives (e.g., 6-methoxy-5-(trifluoromethyl)pyridin-2-amine N-oxide).
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Application: Enhances solubility for pharmacological studies.
Nucleophilic Substitution
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Reagents: Alkyl halides (e.g., CHI) in the presence of KCO.
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Product: N-alkylated derivatives (e.g., N-methyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine).
Coupling Reactions
The amine group facilitates cross-coupling reactions, such as:
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Buchwald-Hartwig Amination: Formation of C–N bonds with aryl halides.
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Ullmann Coupling: Synthesis of biaryl amines using copper catalysts.
Applications in Scientific Research
Drug Intermediate
The compound serves as a precursor for bioactive molecules, including:
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Kinase Inhibitors: Trifluoromethyl groups enhance binding to ATP pockets.
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Antimicrobial Agents: Pyridine derivatives exhibit activity against Gram-positive bacteria.
Case Study: Anticancer Activity
Derivatives of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine have shown promise in inhibiting histone deacetylases (HDACs), a target in oncology. In vitro studies demonstrate IC values < 1 µM against breast cancer cell lines (MCF-7) .
Coordination Polymers
The amine group acts as a ligand for transition metals (e.g., Cu, Fe), forming porous frameworks for gas storage.
Organic Electronics
Incorporation into π-conjugated systems improves electron transport in organic field-effect transistors (OFETs).
Future Directions
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains could enhance biodistribution for tumor-specific delivery.
Green Chemistry
Developing solvent-free synthesis routes using mechanochemical methods to reduce environmental impact.
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